molecular formula C13H22O B14619936 Dodecahydro-1H-xanthene CAS No. 58237-02-8

Dodecahydro-1H-xanthene

Cat. No.: B14619936
CAS No.: 58237-02-8
M. Wt: 194.31 g/mol
InChI Key: WXBZRBBQQOMMDP-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Oxygen Heterocycle Chemistry

Polycyclic oxygen heterocycles are fundamental structural motifs found in a vast array of natural products and synthetic molecules with significant biological activity. nih.govjst.go.jp The synthesis of these complex structures, particularly saturated versions like Dodecahydro-1H-xanthene, is a continuing challenge that drives the development of novel synthetic methodologies.

Significance of Xanthene Core Sataturation in Chemical Research

The saturation of the xanthene core is of high importance in medicinal and materials chemistry. The transition from a flat, aromatic system to a saturated, sp³-rich scaffold offers several advantages:

Three-Dimensionality: Saturated rings are inherently more three-dimensional than their planar aromatic counterparts. This increased Fsp³ character is a desirable trait in drug design, as it can lead to improved clinical outcomes, better water solubility, and enhanced selectivity for protein targets. frontiersin.orgnih.govacs.orgtandfonline.com

Conformational Rigidity: The fused ring system of this compound locks the molecule into a defined conformation. This rigidity can optimize the orientation of substituents for binding to biological targets, potentially leading to improved efficacy and selectivity. tandfonline.com

Stereochemical Complexity: The hydrogenation of the xanthene core introduces multiple stereocenters, leading to a variety of possible stereoisomers. The controlled synthesis of a specific isomer, such as the cis-syn-cis configuration identified for some perhydroxanthene subunits, presents a significant synthetic challenge and an area of active research. researchgate.net

Evolution of Synthetic Paradigms for Saturated Heterocycles

The synthesis of saturated heterocycles has evolved significantly, moving from classical methods that often required harsh conditions to modern, highly efficient catalytic strategies. frontiersin.org This evolution is marked by:

Transition-Metal Catalysis: The last few decades have seen remarkable progress in transition-metal-catalyzed reactions for building saturated rings. frontiersin.org Catalysts based on palladium, rhodium, nickel, cobalt, and copper are now routinely used for reactions like intramolecular hydroalkoxylation, cycloadditions, and the hydrogenation of unsaturated precursors. frontiersin.orgresearchgate.net These methods offer mild reaction conditions, broad substrate scope, and excellent control over regio- and stereoselectivity. frontiersin.org

Catalyst and Reagent Development: Innovations include the development of novel ligands and catalyst systems that enable previously difficult transformations. For example, specific rhodium complexes allow for the cis-selective hydrogenation of aromatic rings, while electrochemical methods provide catalyst- and oxidant-free pathways to saturated oxygen heterocycles. acs.orgtcichemicals.comtcichemicals.com

Sustainable and Efficient Methods: There is a growing emphasis on "green" chemistry principles. This includes the use of water as a solvent, the development of reusable heterogeneous catalysts, and solvent-free reaction conditions. researchgate.nettandfonline.commdpi.comnih.gov Multi-component reactions that form several bonds and rings in a single step are also a key feature of modern efficient synthesis. tandfonline.com

Academic Relevance and Research Challenges in this compound Chemistry

This compound and its derivatives are of significant academic interest as they serve as platforms for exploring fundamental concepts in stereoselective synthesis and catalysis. The rigid, well-defined structure is an excellent model for studying the spatial arrangement of functional groups and their influence on reactivity and biological interactions.

Key research challenges include:

Stereocontrolled Synthesis: Developing methods to selectively synthesize one of the many possible diastereomers of the this compound core remains a primary obstacle. Achieving high stereoselectivity is crucial for creating compounds with specific and predictable properties.

Selective Functionalization: The saturated carbocyclic rings of the molecule are relatively inert. Devising strategies for the regioselective and stereoselective introduction of functional groups onto this scaffold is a significant challenge that must be overcome to fully exploit its potential as a molecular building block. bohrium.com

Exploration of Applications: While the parent aromatic xanthenes have numerous applications, the potential uses of the saturated core are less explored. Research is needed to investigate how the unique 3D structure of this compound can be leveraged in areas such as medicinal chemistry, materials science, and catalysis.

Historical Development of Synthetic Methodologies Leading to this compound Architectures

The synthesis of this compound, also referred to as perhydroxanthene, has been approached through various methodologies over the years. The most direct route is the complete catalytic hydrogenation of xanthene or its partially saturated analogues.

Historically, methods often relied on forcing conditions. However, modern catalysis has provided milder and more efficient routes. A common strategy involves a two-step process: first, the synthesis of a partially hydrogenated precursor like an octahydroxanthene-1,8-dione via a one-pot condensation of an aldehyde with a 1,3-cyclohexanedione (B196179) derivative, followed by the complete reduction of the remaining aromatic ring and carbonyl groups. tandfonline.comnih.govtandfonline.comdntb.gov.uaresearchgate.net

Catalytic hydrogenation is the cornerstone for the saturation of the aromatic and heterocyclic rings. Various catalytic systems have been employed for the reduction of aromatic rings, which is the key step in forming the dodecahydro scaffold from xanthene-type precursors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58237-02-8

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-xanthene

InChI

InChI=1S/C13H22O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h10-13H,1-9H2

InChI Key

WXBZRBBQQOMMDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC3CCCCC3O2

Origin of Product

United States

Advanced Synthetic Methodologies for Dodecahydro 1h Xanthene and Its Structural Analogues

Strategic Approaches for Constructing the Dodecahydro-1H-xanthene Skeleton

The construction of the this compound skeleton is primarily achieved through a two-stage process. The initial and most common approach involves the synthesis of a partially unsaturated xanthene derivative, such as a tetrahydroxanthene or a benzoxanthene. This is often accomplished through efficient one-pot multicomponent condensation reactions. The second stage involves the complete saturation of this intermediate through hydrogenation or other reduction methods to yield the final this compound structure.

Multicomponent Condensation Reactions in Xanthene Ring Formation

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. scholarsresearchlibrary.com These reactions are favored for their atom economy and ability to rapidly generate molecular complexity, making them ideal for synthesizing the core xanthene ring system. scholarsresearchlibrary.comscholarsresearchlibrary.com

A prevalent method for synthesizing the xanthene core involves the one-pot condensation of an aldehyde with two equivalents of a 1,3-cyclohexanedione (B196179) derivative, such as dimedone (5,5-dimethyl-1,3-cyclohexanedione). nih.govscielo.org.mx This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and one molecule of the dione, followed by a Michael addition of the second dione molecule, and subsequent cyclization and dehydration to form the 1,8-dioxo-octahydroxanthene skeleton. mdpi.comnih.gov

The choice of aldehyde can be broad, including aromatic, aliphatic, and heterocyclic aldehydes, allowing for diverse substitutions on the final xanthene product. mdpi.comcbijournal.com The reaction is often facilitated by a catalyst to improve yields and shorten reaction times. While it can proceed without a catalyst under certain conditions, such as in heated water, the uncatalyzed reaction may terminate at an intermediate stage. scielo.org.mxscielo.org.mx A wide array of catalysts has been successfully employed, including both homogeneous and heterogeneous systems. nih.govmdpi.com

The reaction mechanism is believed to start with the formation of a Knoevenagel intermediate from the reaction between the dione and the aldehyde. mdpi.com The catalyst aids in the keto-enol tautomerization of the dione to form an enolate, which then attacks the carbonyl carbon of the aldehyde. mdpi.com A subsequent Michael addition of a second dione molecule to the Knoevenagel intermediate is followed by cyclization to yield the final product. mdpi.com

Table 1: Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives via Aldehyde and Dimedone Condensation

Aldehyde Catalyst Conditions Yield (%) Reference
Benzaldehyde DABCO/Amberlyst-15 120 °C, Solvent-free 94 mdpi.commdpi.com
4-Chlorobenzaldehyde DABCO/Amberlyst-15 120 °C, Solvent-free 96 mdpi.com
4-Nitrobenzaldehyde DABCO/Amberlyst-15 120 °C, Solvent-free 98 mdpi.com
Furfural DABCO Water, Reflux 95 nih.gov
Benzaldehyde β-Cyclodextrin 60 °C 91 cbijournal.com
Benzaldehyde Zn(OAc)₂ Ultrasound 95 nih.gov
Benzaldehyde None Magnetized Water, 90 °C 96 scielo.org.mx

Another powerful multicomponent strategy for constructing xanthene frameworks is the condensation reaction involving an aldehyde and a phenolic derivative, most commonly 2-naphthol (β-naphthol). scholarsresearchlibrary.comtandfonline.com This reaction leads to the formation of 14-aryl-14H-dibenzo[a,j]xanthenes or, if a 1,3-dicarbonyl compound like dimedone is also included, 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones. scholarsresearchlibrary.com

The reaction of an aldehyde with two equivalents of β-naphthol is typically catalyzed by Brønsted or Lewis acids. researchgate.net A proposed mechanism involves the initial formation of a carbocation from the aldehyde and β-naphthol, which then reacts with a second molecule of β-naphthol, followed by cyclization and dehydration to yield the dibenzoxanthene product. scholarsresearchlibrary.comresearchgate.net A wide variety of catalysts can be used, including ytterbium triflates, silicotungstic acid, and various supported acid catalysts. researchgate.netsioc-journal.cn The use of 1-naphthol (α-naphthol) in these reactions produces the corresponding benzo[c]xanthene derivatives. nih.govmdpi.com

Table 2: Synthesis of Xanthene Derivatives via Condensations Involving Naphthols

Aldehyde Phenolic Compound Catalyst Product Type Yield (%) Reference
Benzaldehyde 2-Naphthol Yb(OTf)₃ in Ionic Liquid Dibenzo[a,j]xanthene High researchgate.net
Various Aldehydes 2-Naphthol Silicotungstic Acid Dibenzo[a,j]xanthene High sioc-journal.cn
Benzaldehyde 2-Naphthol & Dimedone DABCO/Amberlyst-15 Tetrahydrobenzo[a]xanthen-11-one 94 mdpi.com
Aromatic Aldehydes 1-Naphthol & Dimedone Ceric Ammonium Nitrate (CAN) Tetrahydrobenzo[c]xanthen-11-one 82-87 nih.gov

Cyclization and Intramolecular Coupling Strategies towards Saturated Xanthenes

Beyond multicomponent reactions, intramolecular cyclization serves as a key strategy for forming the xanthene ring. nih.gov One notable method is the intramolecular Friedel-Crafts alkylation. In this approach, a suitable precursor, such as an alkene derivative, is treated with an acid catalyst like trifluoroacetic acid (TFA) to induce cyclization and form the xanthene skeleton. This has been used to synthesize various substituted 9-methyl-9-arylxanthenes in good yields. researchgate.net Another route involves the reaction of salicylaldehydes with benzyne precursors, which, through a series of steps including a potential intramolecular coupling, can yield xanthene, xanthone, or xanthol derivatives depending on the reaction conditions. researchgate.net These cyclization strategies offer alternative pathways to the xanthene core, which can then be subjected to reduction to achieve full saturation.

Regioselective Hydrogenation and Reduction Protocols for Achieving Full Saturation

The final and critical step in forming this compound from the unsaturated precursors generated by condensation or cyclization reactions is the complete saturation of the aromatic and any remaining double bonds. This is achieved through hydrogenation.

Catalytic hydrogenation is a powerful tool for this transformation. For instance, nickel complexes featuring a chelating bis(N-heterocyclic silylene)xanthene ligand have proven to be highly efficient precatalysts for the homogeneous hydrogenation of olefins under mild conditions (1 bar H₂, room temperature). organic-chemistry.orgnih.govacs.org While this specific research focuses on the hydrogenation of various olefins using a xanthene-based ligand, the principles of activating H₂ are directly applicable to the reduction of the xanthene core itself. Density functional theory (DFT) calculations have revealed novel H₂ activation mechanisms where silicon atoms in the ligand are involved in the cleavage of H₂ and the subsequent hydrogen transfer. organic-chemistry.orgacs.org

Furthermore, computational studies on xanthene-derived frustrated Lewis pairs (FLPs) have explored their role in H₂ activation and the subsequent hydrogenation of CO₂. ucl.ac.ukresearchgate.net These systems, which consist of a Lewis acid and a Lewis base that are sterically prevented from forming an adduct, can heterolytically cleave H₂. researchgate.net This capability for H₂ activation makes them potential candidates for catalyzing the reduction of the xanthene backbone to achieve the fully saturated this compound structure.

Catalytic Systems in this compound Synthesis

A diverse array of catalytic systems is employed across the various stages of this compound synthesis. The choice of catalyst is crucial for reaction efficiency, yield, and environmental impact.

For the initial construction of the xanthene core via multicomponent condensations, catalysts can be broadly categorized:

Homogeneous Acid Catalysts : Both Brønsted acids (e.g., methanesulfonic acid, HClO₄-SiO₂) and Lewis acids (e.g., Yb(OTf)₃, InCl₃) are effective for promoting condensations, particularly those involving naphthols. mdpi.comresearchgate.net

Heterogeneous Acid Catalysts : Solid acid catalysts like Amberlyst-15, silica sulfuric acid, and zeolite-based catalysts offer significant advantages in terms of ease of separation and reusability, aligning with green chemistry principles. scholarsresearchlibrary.com For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 is a highly effective and recyclable catalyst for the synthesis of benzoxanthenones. mdpi.commdpi.com

Organocatalysts : Simple organic molecules can also catalyze these transformations. 2-Aminophenol has been used to mediate the three-component condensation of aldehydes, 2-naphthol, and dimedone under solvent-free conditions. tandfonline.com

Nanocatalysts and Green Catalysts : Recent research has focused on environmentally benign catalysts such as magnetic nanoparticles (e.g., CoFe₂O₄), β-cyclodextrin, and even natural catalysts like lime juice, often in conjunction with energy sources like ultrasound to enhance reaction rates. nih.govcbijournal.com

For the final hydrogenation step to achieve full saturation, transition metal-based catalysts are paramount:

Nickel Complexes : As mentioned, nickel(0) complexes stabilized by specialized xanthene-based ligands have demonstrated remarkable efficiency in activating dihydrogen for the hydrogenation of olefins. organic-chemistry.orgnih.gov This class of catalysts is highly promising for the complete reduction of the unsaturated xanthene core.

Frustrated Lewis Pairs (FLPs) : Intramolecular FLPs built on rigid xanthene-inspired backbones have been computationally designed and investigated for their ability to activate H₂. ucl.ac.ukresearchgate.net These metal-free systems represent a novel and potentially "greener" approach to catalysis for hydrogenation reactions.

Exploration of Homogeneous Lewis Acid and Brønsted Acid Catalysis

Homogeneous catalysts, existing in the same phase as the reactants, offer high activity and selectivity in the synthesis of xanthene derivatives. mdpi.com Both Lewis and Brønsted acids have proven effective in catalyzing the condensation reactions that form the xanthene core. um.edu.mt

Samarium(III) chloride (SmCl3) has been utilized as an efficient catalyst for the reaction between aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione. researchgate.net This method, conducted at 120°C, yields 1,8-dioxo-octahydroxanthene derivatives in high yields. researchgate.net Interestingly, performing the same reaction in water at room temperature results in the formation of the open-chain analogue, highlighting the influence of reaction conditions on the final product. researchgate.net

Magnesium perchlorate (Mg(ClO4)2) serves as a non-toxic, inexpensive, and moisture-stable catalyst for the one-pot, three-component synthesis of substituted xanthenediones. lew.ro This solvent-free approach, carried out at 90°C, offers advantages such as high yields, short reaction times, and a simple work-up procedure. lew.ro The catalyst's reusability has also been demonstrated, maintaining its efficiency after being washed with chloroform. lew.ro

Indium(III) chloride (InCl3) is another effective Lewis acid for synthesizing 1,8-dioxooctahydroxanthene derivatives. researchgate.net It can be used in catalytic amounts for the direct reaction of cyclic β-diketones and aldehydes under solvent-free and ambient temperature conditions. researchgate.netorganic-chemistry.org This method is noted for its short reaction times and high yields. researchgate.net Furthermore, InCl3·4H2O in ionic liquids provides a green and operationally simple procedure, with the catalyst and reaction medium being conveniently recoverable and reusable for at least six cycles. bac-lac.gc.ca

Metaphosphoric acid (HPO3)n , a Brønsted acid, has also been identified as an efficient and recyclable catalyst for the synthesis of these compounds under similar solvent-free and ambient temperature conditions. researchgate.net

CatalystKey FeaturesReaction ConditionsAdvantages
SmCl3Efficient for reacting aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione.120°C, solvent-freeHigh yields of 1,8-dioxo-octahydroxanthene derivatives.
Mg(ClO4)2Non-toxic, inexpensive, and moisture-stable.90°C, solvent-freeHigh yields, short reaction times, simple work-up, reusable catalyst.
InCl3Effective for direct reaction of cyclic β-diketones and aldehydes.Ambient temperature, solvent-freeShort reaction times, high yields, recyclable catalyst.
(HPO3)nEfficient and recyclable Brønsted acid.Ambient temperature, solvent-freeShort reaction times, high yields, green chemistry application.

Development and Application of Heterogeneous Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous due to their ease of separation and recyclability.

CuBTC (Copper(II) benzene-1,3,5-tricarboxylate) is a notable example of a Metal-Organic Framework used in xanthene synthesis. These porous materials offer high catalytic activity due to their well-defined active sites.

The use of nanocatalysts offers high surface area-to-volume ratios, leading to enhanced catalytic activity.

Cerium oxide (CeO2) and Iron(III) oxide (Fe3O4) nanoparticles have been explored as effective catalysts.

Graphene Oxide-Incorporated Strontium Nanoparticles (GO-Sr NPs) represent a recent advancement, combining the high surface area of graphene oxide with the catalytic properties of strontium.

These catalysts offer unique properties such as high stability and tunable acidity.

Polyaniline-p-toluenesulfonate is a polymeric catalyst that has been successfully employed.

Ionic liquids like 1-butyl-3-methylimidazolium perchlorate ([bmim]ClO4) and SO3H-functionalized ionic liquids provide a "green" alternative to traditional solvents and catalysts.

[DBN][HSO4] is another ionic liquid catalyst that has shown promise.

Solid acid catalysts are widely used due to their operational simplicity and environmental benefits.

Alumina-Sulfuric Acid (Al2O3/H2SO4) and phosphoric acid supported on alumina (H3PO4/Al2O3) are efficient for multi-component condensation reactions, leading to good yields and shorter reaction times. researchgate.net

Montmorillonite K10 , a type of clay, acts as a Lewis acid catalyst, though it may provide lower yields compared to other systems. um.edu.mt

Amberlyst-15 , a strongly acidic ion-exchange resin, has been used to catalyze the synthesis of 14-substituted-14H-dibenzo[a,j]xanthenes under solvent-free conditions. mdpi.com

Photocatalytic and Sonochemical Enhancements in Xanthene Synthesis

Alternative energy sources are being explored to enhance reaction rates and yields in a more environmentally friendly manner.

Riboflavin-induced photocatalysis utilizes visible light to promote the reaction, offering a green and sustainable approach.

Ultrasound-assisted synthesis has been shown to be an eco-friendly and efficient method for preparing xanthene derivatives. nih.gov For instance, the condensation of aromatic aldehydes and cyclic diketones catalyzed by Zn(OAc)2 under ultrasound irradiation results in excellent yields within a short reaction time. nih.gov

Catalyst TypeSpecific Example(s)Key Advantages
Heterogeneous CatalystsMetal-Organic Frameworks (e.g., CuBTC)High porosity and defined active sites.
Nanocatalysts (e.g., CeO2, Fe3O4, GO-Sr NPs)High surface area leading to enhanced activity.
Supported Acid Catalysts (e.g., Alumina-Sulfuric Acid, Montmorillonite K10, Amberlyst-15)Ease of separation, reusability, operational simplicity.
Alternative Energy MethodsPhotocatalysis (e.g., Riboflavin-induced)Green and sustainable, uses visible light.
Sonochemistry (e.g., Ultrasound-assisted)Eco-friendly, efficient, shorter reaction times.

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of xanthene derivatives to minimize environmental impact. These strategies focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption through the use of alternative reaction media and energy sources.

Conducting reactions without a solvent offers significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. Solvent-free, or neat, reactions often lead to higher reaction rates, easier product purification, and improved atom economy. A variety of catalysts have been proven effective for the synthesis of this compound analogues under these conditions.

Several methodologies have been developed using catalysts such as montmorillonite K10, a reusable and eco-friendly clay. unibo.it Heterogeneous catalysts are particularly advantageous in solvent-free systems as they can be easily recovered and reused. For instance, iron oxide nanoparticles (FeNP@SBA-15) and Zr(HSO₄)₄ have been employed as efficient and recyclable catalysts for the one-pot synthesis of 1,8-dioxo-octahydroxanthenes from aldehydes and dimedone. nih.gov The use of Zr(HSO₄)₄ is a notable green method due to its high efficiency and reusability. nih.gov Similarly, lanthanum(III) nitrate hexahydrate has been shown to be an effective, non-toxic catalyst for the condensation of aromatic aldehydes with dimedone or β-naphthol at 70-80°C, affording excellent yields in short reaction times. These methods avoid the use of toxic organic solvents and often simplify the work-up procedure. nih.gov

Table 1: Examples of Solvent-Free Synthesis of this compound Analogues
CatalystReactantsTemperature (°C)TimeYield (%)Reference
Lanthanum(III) nitrate hexahydrate (10 mol%)Aromatic aldehydes, Dimedone/β-naphthol70–8010–30 minHigh to Excellent
FeNP@SBA-15 (0.5 mol%)Benzaldehyde, Dimedone8030 minHigh
Zr(HSO₄)₄Aromatic aldehydes, DimedoneNot specifiedNot specifiedHigh nih.gov
Montmorillonite K10Aldehydes, β-naphthol/DimedoneNot specifiedNot specifiedNot specified unibo.it
DABCO/Amberlyst-15Aldehydes, Cyclic diketones, Naphthols120Not specifiedGood to Excellent

Water is an ideal green solvent due to its non-toxicity, non-flammability, availability, and low cost. The use of aqueous media for organic synthesis aligns perfectly with the goals of green chemistry. For the synthesis of octahydroxanthenes, several protocols have been developed that utilize water as the reaction medium.

One approach involves the use of citric acid, a naturally occurring and inexpensive organic acid, which acts as a promoter in the one-pot synthesis of 1,8-dioxo-octahydroxanthenes. researchgate.netresearchgate.net This method avoids hazardous organic solvents and allows for easy product isolation by filtration, with the aqueous acidic medium being recyclable. researchgate.net Other catalysts, such as samarium(III) chloride (SmCl₃), a water-resistant Lewis acid, have also been successfully used for the synthesis of xanthenedione derivatives in water. nih.gov The catalyst can be recovered from the aqueous phase and reused, adding to the sustainability of the process. nih.gov Catalyst-free methods have also been reported, where a suspension of salicylaldehyde and a 1,3-diketone in water is refluxed to produce 1-oxo-hexahydroxanthenes in high yields. beilstein-journals.org

Table 2: Synthesis of this compound Analogues in Aqueous Media
Catalyst/PromoterReactantsConditionsTimeYield (%)Reference
Aqueous Citric Acid (0.3 M)Aromatic aldehydes, Dimedone90 °CAppropriate timeGood researchgate.netresearchgate.net
SmCl₃ (20 mol%)4-Nitrobenzaldehyde, DimedoneRefluxNot specifiedNot specified nih.gov
NoneSalicylaldehydes, Dimedone/Cyclohexane-1,3-dioneReflux3 hHigh beilstein-journals.org
NH₄H₂PO₄/SiO₂Aldehydes, β-naphtholUltrasound40 min85–94 mdpi.com

Alternative energy sources like microwave and ultrasound irradiation offer distinct advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity. nih.gov These techniques are considered green because they lead to more efficient energy transfer and can often enable reactions at lower bulk temperatures or under solvent-free conditions.

Ultrasound Irradiation: Sonochemistry utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature spots in the reaction medium, which accelerates chemical reactions. researchgate.net Numerous syntheses of xanthene derivatives have been successfully carried out using ultrasound. For example, zinc acetate (Zn(OAc)₂) has been used as a catalyst for the synthesis of xanthenes from aldehydes and cyclic diketones under ultrasound irradiation, resulting in excellent yields in short times (15-45 minutes). nih.govresearchgate.net Without sonication, the same reaction gives a low yield even under reflux conditions. researchgate.net Other catalysts such as TiO₂ nanotubes and copper perchlorate hexahydrate have also been employed effectively in ultrasound-assisted syntheses. researchgate.netnih.gov Even natural catalysts like lime juice have been used to produce 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, with ultrasound significantly enhancing the product yield compared to the non-catalyzed reaction. nih.gov

Table 3: Ultrasound-Assisted Synthesis of Xanthene Derivatives
CatalystReactantsSolventTimeYield (%)Reference
Zn(OAc)₂ (10 mol%)Aromatic aldehydes, Dimedone/1,3-CyclohexanedioneEthanol15–45 min84–95 nih.gov
TiO₂ nanotubesAzo-linked salicylaldehydes, DimedoneNot specified10 min74–87 researchgate.net
Lime Juice4-Hydroxybenzaldehyde, DimedoneWaterNot specified89.03 nih.gov
Copper perchlorate hexahydrateAryl aldehydes, 2-NaphtholNot specifiedNot specifiedHigh nih.gov

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. This allows for rapid and homogeneous heating of the reaction mixture, leading to faster reactions and often higher yields. kjdb.org The synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes has been achieved in excellent yields (78-99%) and short reaction times (4-15 minutes) by the condensation of β-naphthol with aldehydes using p-dodecylbenzenesulfonic acid (DBSA) as a catalyst under solvent-free microwave conditions. nih.gov Similarly, sulfamic acid has been used to catalyze the reaction of resorcinol and aldehydes in water under microwave irradiation to produce 9-aryl-9H-xanthene-3,6-diols. beilstein-journals.org Zirconium-based metal-organic frameworks (MOFs) have also been developed as efficient, recyclable catalysts for the one-pot, solvent-free synthesis of xanthene derivatives under microwave heating. nih.gov

Table 4: Microwave-Assisted Synthesis of Xanthene Derivatives
CatalystReactantsConditionsTimeYield (%)Reference
p-Dodecylbenzenesulfonic acid (DBSA)β-Naphthol, AldehydesSolvent-free, 125 °C4–15 min78–99 nih.gov
Sulfamic acidResorcinol, Aromatic aldehydesAqueous, 110 °CCompletionGood beilstein-journals.org
Zr-based MOFAldehydes, DimedoneSolvent-free, 60–70 °C10–25 min90–94 nih.gov
NoneAromatic aldehydes, 1,3-CyclohexanedioneNot specifiedShortHigh

Stereoselective Synthesis of this compound Frameworks

The control of stereochemistry is a paramount challenge in organic synthesis, particularly for creating complex molecules with specific biological functions. The development of stereoselective methods to construct the this compound core allows for the synthesis of specific isomers with defined three-dimensional arrangements.

Asymmetric synthesis aims to produce enantiomerically enriched compounds. Organocatalysis has emerged as a powerful tool for such transformations, with chiral phosphoric acids (CPAs) being a highly versatile class of Brønsted acid catalysts. mdpi.com CPAs can create a well-defined chiral microenvironment around the reactants. They function as bifunctional catalysts, where the acidic proton activates an electrophile while the basic phosphoryl oxygen activates a nucleophile, facilitating highly organized, stereoselective transition states.

While specific applications of CPAs for the direct asymmetric synthesis of this compound are still an emerging area, the principles of CPA catalysis are broadly applicable. For instance, CPAs have been used extensively in asymmetric syntheses of various chiral heterocycles through reactions like aza-Friedel–Crafts, Povarov, and cyclodehydration reactions. researchgate.net These catalysts, derived from chiral scaffolds like BINOL or SPINOL, can effectively control the facial selectivity of nucleophilic attacks on prochiral intermediates, which is a key step in the formation of the xanthene core. The development of such strategies would provide access to non-racemic dodecahydro-1H-xanthenes, which is crucial for investigating their chiroptical properties and stereospecific biological activities.

Many synthetic routes to the xanthene core involve cyclization reactions that can generate multiple diastereomers. Controlling this diastereoselectivity is essential for obtaining a single, desired product. Research has shown that the choice of catalyst and reaction conditions can significantly influence the diastereomeric outcome of these cyclizations.

A notable example is the oxidative dimerization of phenols to form benzoxanthenones, which typically yields the endo diastereomer. However, it has been demonstrated that by using an oxophilic vanadium catalyst in combination with a mild silver oxidant, the diastereoselectivity can be perturbed to favor the formation of the "unnatural" exo product. The reaction solvent was found to have a significant impact on this selectivity, suggesting that the catalyst remains bound to the substrates during the key cyclization step, thereby directing the stereochemical outcome. This approach highlights a strategy for overcoming inherent substrate bias in cyclization reactions. The development of catalyst systems that can control the stereochemistry of key bond-forming events, such as Diels-Alder or other pericyclic reactions involved in forming the polycyclic framework, is a critical area of ongoing research.

Chiral Auxiliary and Catalyst-Based Approaches

The enantioselective synthesis of the this compound scaffold and its structural analogues presents a significant challenge in synthetic organic chemistry. Achieving high levels of stereocontrol is crucial for the development of new chemical entities with specific biological activities. To this end, both chiral auxiliary-mediated and catalyst-based asymmetric strategies have been explored, primarily focusing on the construction of the core tetrahydropyran ring system, a key structural motif within the this compound framework. While direct asymmetric synthesis of the complete tricyclic system is not extensively documented, the methodologies developed for analogous saturated oxygen heterocycles provide a strong foundation for its potential stereocontrolled synthesis.

The use of a chiral auxiliary involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. This auxiliary is later removed, having imparted its chirality to the substrate. One of the classic and effective chiral auxiliaries is trans-2-phenyl-1-cyclohexanol, which has been utilized in ene reactions of glyoxylate esters. For instance, the reaction of a glyoxylate ester derived from this auxiliary with 2,4-dimethyl-pent-2-ene in the presence of tin(IV) chloride yields the anti-adduct as the major product with a high diastereomeric ratio. This approach demonstrates the potential to set key stereocenters that could be elaborated into the this compound core.

Another widely employed class of chiral auxiliaries are the oxazolidinones, famously used by Evans. These auxiliaries are particularly effective in controlling the stereochemistry of alkylation and aldol reactions, which are fundamental C-C bond-forming reactions. By attaching an oxazolidinone to a precursor molecule, it is possible to direct the approach of electrophiles or nucleophiles to one face of the molecule, thereby establishing new stereocenters with high fidelity. Although specific applications to this compound are not reported, the principles are broadly applicable to the synthesis of its precursors.

In parallel to chiral auxiliary-based methods, the development of catalytic asymmetric reactions represents a more atom-economical and elegant approach to enantioselective synthesis. Organocatalysis has emerged as a powerful tool in this regard. For instance, a diastereo- and enantioselective Michael/Henry/ketalization cascade reaction has been developed for the synthesis of highly functionalized tetrahydropyrans. nih.govacs.orgnih.gov This reaction, which utilizes a bifunctional quinine-based squaramide organocatalyst, allows for the construction of tetrahydropyran rings with multiple contiguous stereocenters in good yields and with excellent enantiomeric excesses (up to 99% ee) and diastereomeric ratios. nih.govacs.orgnih.gov

The success of this organocatalytic cascade highlights a potential strategy for the asymmetric synthesis of this compound. A suitably designed diketone or keto-aldehyde precursor could potentially undergo a catalyzed intramolecular cyclization cascade to form the fused tricyclic system with high stereocontrol.

Metal-based catalysts have also shown significant promise. Ruthenium-catalyzed dynamic kinetic resolution (DKR) has been successfully applied to the synthesis of a highly functionalized tetrahydropyran that serves as a DPP-4 inhibitor. acs.org This method allows for the efficient establishment of two contiguous stereocenters in a single step. Furthermore, chiral dinuclear zinc catalysts have been reported to catalyze the enantioselective [5 + 1] annulation of α-hydroxyl aryl ketones with cyclohexadienone-tethered enones, providing access to enantioenriched bicyclic pyran scaffolds.

Below is a table summarizing key findings in the asymmetric synthesis of tetrahydropyran derivatives, which are relevant to the potential synthesis of this compound.

Catalyst/AuxiliaryReaction TypeSubstratesProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Quinine-based squaramideMichael/Henry/ketalization cascadeAcetylacetone, β-nitrostyrenes, alkynyl aldehydesHighly functionalized tetrahydropyran27–80>20:193–99
Ruthenium complexDynamic Kinetic Resolution (DKR)Not specifiedFunctionalized tetrahydropyranNot specifiedNot specifiedNot specified
Chiral dinuclear zinc catalyst[5 + 1] Annulationα-Hydroxyl aryl ketones, cyclohexadienone-tethered enonesBicyclic pyran scaffoldGoodNot specifiedHigh

These examples underscore the power of modern asymmetric synthesis to construct complex, stereochemically rich oxygen-containing heterocycles. While the direct application of these methods to the total asymmetric synthesis of this compound remains a future challenge, the principles and high levels of stereocontrol achieved in analogous systems provide a clear and promising roadmap for future research in this area.

Mechanistic Investigations of Dodecahydro 1h Xanthene Formation and Transformations

Elucidation of Reaction Pathways and Intermediates in Cyclization Processes

The formation of the foundational xanthene core, typically a 1,8-dioxo-octahydroxanthene derivative, is widely accepted to proceed through a well-defined sequence of classical organic reactions. This pathway commences with the reaction of an aldehyde with a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethyl-1,3-cyclohexanedione) or 1,3-cyclohexanedione (B196179).

The initial step involves a Knoevenagel condensation between the aldehyde and one molecule of the 1,3-dicarbonyl compound. In this step, the active methylene (B1212753) group of the dicarbonyl compound attacks the carbonyl carbon of the aldehyde, leading to the formation of a Knoevenagel adduct. This intermediate is often an α,β-unsaturated ketone. It is noteworthy that in the absence of a catalyst, the reaction may stall at this stage, yielding an open-chain intermediate, 2,2'-aryl/alkyl methylene-bis(3-hydroxy-2-cyclohexene-1-one) nih.gov.

The second key step is a Michael addition , where a second molecule of the 1,3-dicarbonyl compound acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of the Knoevenagel adduct. This 1,4-conjugate addition results in the formation of a larger, acyclic intermediate.

The final step in the formation of the 1,8-dioxo-octahydroxanthene is an intramolecular cyclization and dehydration . The intermediate formed from the Michael addition undergoes a ring-closing reaction, where a hydroxyl group attacks a carbonyl group, followed by the elimination of a water molecule to form the central pyran ring of the xanthene structure.

A proposed mechanism for the synthesis of 1,8-dioxo-octahydroxanthenes is as follows:

Activation of the aldehyde carbonyl group by a catalyst.

Knoevenagel condensation with the first molecule of the 1,3-dicarbonyl compound to form an α,β-unsaturated intermediate.

Michael addition of the second molecule of the 1,3-dicarbonyl compound to this intermediate.

Intramolecular cyclization of the resulting intermediate.

Dehydration to yield the final 1,8-dioxo-octahydroxanthene product.

The intermediates in this process are generally transient and not isolated, but their formation is supported by extensive mechanistic studies of related reactions.

The subsequent transformation of the 1,8-dioxo-octahydroxanthene to the fully saturated dodecahydro-1H-xanthene requires the reduction of both the carbonyl groups and the double bond within the enone system of the cyclohexenone rings, as well as the potential for the reduction of the central pyran ring under certain conditions. This is typically achieved through catalytic hydrogenation. The hydrogenation process would involve the addition of hydrogen across the carbon-carbon and carbon-oxygen double bonds, leading to the fully saturated dodecahydro structure.

Role of Catalyst-Substrate Interactions in Reaction Efficiency and Selectivity

The efficiency and selectivity of this compound synthesis are critically dependent on the choice of catalyst. A wide array of catalysts, including Brønsted and Lewis acids, bases, and heterogeneous catalysts, have been employed for the initial synthesis of the 1,8-dioxo-octahydroxanthene precursor.

Acid catalysts , such as p-toluenesulfonic acid, ferric chloride, and samarium(III) chloride, play a crucial role in activating the carbonyl group of the aldehyde substrate nih.govgrowingscience.com. By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the 1,3-dicarbonyl compound. This interaction accelerates the initial Knoevenagel condensation. The acidic environment also facilitates the final dehydration step of the cyclization process.

Base catalysts , on the other hand, function by deprotonating the active methylene group of the 1,3-dicarbonyl compound, thereby generating a more potent nucleophile (enolate). This enhances the rates of both the Knoevenagel condensation and the subsequent Michael addition.

The interaction between the catalyst and the substrates can also influence the product distribution. For example, in the presence of SmCl3 in water at room temperature, the reaction between an aldehyde and dimedone yields the open-chain intermediate, whereas at elevated temperatures without a solvent, the cyclized 1,8-dioxo-octahydroxanthene is the major product nih.gov. This highlights the intricate interplay between the catalyst, solvent, and temperature in directing the reaction pathway.

For the subsequent reduction of the 1,8-dioxo-octahydroxanthene to this compound, transition metal catalysts such as palladium, platinum, or nickel are typically employed for catalytic hydrogenation. The substrate adsorbs onto the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms to the double bonds, leading to the saturated product. The nature of the catalyst and support can influence the stereoselectivity of the hydrogenation.

CatalystCatalyst TypeRole in ReactionTypical Reaction Stage
p-Toluenesulfonic acidBrønsted AcidActivates aldehyde carbonyl, facilitates dehydration1,8-Dioxo-octahydroxanthene synthesis
Ferric Chloride (FeCl3)Lewis AcidActivates aldehyde carbonyl1,8-Dioxo-octahydroxanthene synthesis
Samarium(III) Chloride (SmCl3)Lewis AcidActivates aldehyde carbonyl1,8-Dioxo-octahydroxanthene synthesis
Polyaniline-supported catalystsHeterogeneous AcidProvides acidic sites for reaction1,8-Dioxo-octahydroxanthene synthesis
nano-TiO2/CNTHeterogeneous Lewis AcidActivates aldehyde carbonyl1,8-Dioxo-octahydroxanthene synthesis
Palladium on Carbon (Pd/C)HeterogeneousCatalyzes hydrogenation of C=C and C=O bondsReduction to this compound

Examination of Hydrogen Transfer and Ring Closure Mechanisms

The final ring closure to form the pyran ring of the 1,8-dioxo-octahydroxanthene intermediate is a key mechanistic step. Following the Michael addition, the resulting open-chain intermediate exists in a conformation that allows for an intramolecular nucleophilic attack. An enolic hydroxyl group attacks one of the carbonyl carbons, forming a hemiacetal-like intermediate. Subsequent elimination of a water molecule, often acid- or base-catalyzed, leads to the formation of the stable pyran ring and the conjugated enone systems.

The conversion of the 1,8-dioxo-octahydroxanthene to this compound involves a series of hydrogen transfer steps, primarily through catalytic hydrogenation. The mechanism of catalytic hydrogenation on a metal surface can be simplified as follows:

Adsorption: Both the 1,8-dioxo-octahydroxanthene substrate and molecular hydrogen are adsorbed onto the surface of the catalyst.

Hydrogen Dissociation: The H-H bond of molecular hydrogen is cleaved on the metal surface, forming adsorbed hydrogen atoms.

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the unsaturated functionalities (C=C and C=O bonds) of the substrate. This typically occurs in a stepwise manner.

Desorption: The fully saturated this compound product desorbs from the catalyst surface.

The complete reduction of the two carbonyl groups to methylene groups is a more challenging transformation. While standard catalytic hydrogenation can reduce ketones to secondary alcohols, complete deoxygenation to an alkane often requires more forcing conditions or specific reduction methods like the Wolff-Kishner or Clemmensen reductions.

The Wolff-Kishner reduction involves the formation of a hydrazone from the ketone, followed by deprotonation and elimination of nitrogen gas under strongly basic conditions to yield the alkane wikipedia.orgucla.edu. The Clemmensen reduction employs a zinc-mercury amalgam in concentrated hydrochloric acid to achieve the deoxygenation of ketones alfa-chemistry.comwikipedia.org. The mechanism of the Clemmensen reduction is not fully understood but is thought to involve organozinc intermediates wikipedia.org.

Applying these methods to 1,8-dioxo-octahydroxanthene would first require the reduction of the enone double bond, likely via catalytic hydrogenation, to produce a diketone. This saturated diketone could then potentially be subjected to Wolff-Kishner or Clemmensen conditions to yield the final this compound. The harsh conditions of these reactions, however, may lead to side reactions, and careful optimization would be necessary.

Transformation StepKey MechanismDescription
Aldehyde + 1,3-DicarbonylKnoevenagel CondensationFormation of a C=C bond via an aldol-type condensation followed by dehydration.
Knoevenagel Adduct + 1,3-DicarbonylMichael Addition1,4-conjugate addition of an enolate to an α,β-unsaturated carbonyl system.
Open-chain IntermediateIntramolecular Cyclization/DehydrationRing formation to create the central pyran ring of the xanthene core.
1,8-Dioxo-octahydroxanthene to Dodecahydro-1,8-dihydroxy-1H-xantheneCatalytic HydrogenationAddition of H2 across C=C and C=O bonds in the presence of a metal catalyst.
1,8-Dioxo-octahydroxanthene to this compoundWolff-Kishner/Clemmensen ReductionComplete deoxygenation of the carbonyl groups to methylene groups.

Chemical Transformations and Functionalization of the Dodecahydro 1h Xanthene Core

Site-Selective C-H Functionalization of Saturated Rings

The direct functionalization of carbon-hydrogen (C-H) bonds on saturated rings is a formidable challenge in synthetic chemistry due to their inherent inertness. However, advances in transition metal catalysis have provided powerful tools for such transformations. For the dodecahydro-1H-xanthene core, which is composed entirely of sp³-hybridized carbons, site-selectivity would be a critical consideration.

Palladium-catalyzed C-H functionalization is a prominent strategy that can be applied to both sp² and sp³ C-H sites. nih.gov These reactions often employ a directing group to achieve regioselectivity. In the absence of a directing group on the this compound core, selectivity would likely be governed by a combination of steric accessibility and the inherent reactivity of different C-H bonds. The positions adjacent to the ether oxygen (C-2, C-4a, C-5a, and C-8) might exhibit altered reactivity due to the influence of the heteroatom. However, without experimental data, predicting the exact site of functionalization remains speculative.

Table 1: Potential Catalytic Systems for C-H Functionalization of Saturated Rings

Catalyst System Potential Functionalization Expected Challenges
Pd(OAc)₂ / Ligand Arylation, Alkenylation, Acetoxylation Achieving high site-selectivity without a directing group.
Rh₂(esp)₂ Carbenoid C-H insertion Competition between multiple C-H bonds leading to product mixtures.

This table is illustrative and based on general principles of C-H activation in saturated systems, as specific data for this compound is not available.

Late-Stage Diversification Strategies for Complex this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for the rapid generation of analogs from a common, complex core structure. nih.govacs.org This approach avoids the need for de novo synthesis for each new derivative. For a pre-synthesized this compound derivative bearing a functional group, LSF could be employed to modify the saturated backbone.

C-H borylation is a versatile LSF tool that introduces a boronic ester onto a molecule, which can then be subjected to a wide array of subsequent cross-coupling reactions. While challenging on a non-activated saturated system, iridium-catalyzed C-H borylation has shown promise for the functionalization of complex molecules. The site of borylation on the this compound core would be influenced by steric factors, with the least hindered C-H bonds being the most likely to react.

Another LSF approach involves the introduction of a photosensitive group that can be activated to generate a radical, leading to functionalization at a distal position.

Table 2: Comparison of Potential Late-Stage Functionalization Methods

Method Reagent/Catalyst Potential Modification Key Advantage
C-H Borylation Iridium catalyst / B₂pin₂ Introduction of a boronic ester for further cross-coupling. High versatility of the boronic ester group.
Photoredox Catalysis Photocatalyst / Radical precursor Halogenation, Alkylation, etc. Mild reaction conditions.

This table presents potential LSF strategies for this compound derivatives based on established methods for other complex molecules.

Electrochemical Approaches to Xanthene Functionalization (e.g., Anodic Oxidation Leading to Carbocation Intermediates)

Electrochemical methods offer a green and often highly selective alternative to traditional reagent-based transformations. Anodic oxidation, in particular, can be used to generate reactive intermediates such as radical cations and carbocations from neutral precursors.

For saturated ethers, anodic oxidation can proceed via electron removal from the oxygen lone pair, or from a C-H bond, to form a radical cation. Subsequent proton loss and further oxidation can lead to the formation of an oxocarbenium ion or a carbocation at a carbon atom. These intermediates can then be trapped by nucleophiles present in the reaction medium.

The electrochemical oxidation of simple cyclic ethers has been shown to result in ring-opening or functionalization adjacent to the oxygen atom. In the case of this compound, anodic oxidation could potentially lead to the formation of a carbocation at one of the bridgehead carbons (C-4a or C-5a) or at a carbon alpha to the ether oxygen. The stability of the resulting carbocation would play a crucial role in determining the reaction pathway. The use of electron-proton transfer mediators can help to lower the high overpotentials often required for the direct oxidation of saturated C-H bonds.

It is important to note that studies on the electrochemical functionalization of xanthenes have predominantly focused on the aromatic 9H-xanthene system, where dehydrogenative cross-coupling at the C-9 position is a common transformation. rsc.org The reactivity of the fully saturated this compound system under electrochemical conditions is not well-documented.

Ring-Opening and Rearrangement Reactions of the Saturated System

The this compound ring system, composed of two fused cyclohexane (B81311) rings and a pyran ring, is thermodynamically stable and not prone to spontaneous ring-opening or rearrangement under normal conditions. Unlike strained systems such as epoxides or oxetanes, significant energy input is required to cleave the C-O or C-C bonds of the robust framework. nih.gov

However, under forcing conditions, such as treatment with strong Lewis acids or superacids, skeletal rearrangements could be induced. nih.gov Protonation of the ether oxygen would generate a reactive oxonium ion. Subsequent cleavage of a C-O bond could lead to a carbocationic intermediate that could undergo hydride shifts or Wagner-Meerwein-type rearrangements to afford a thermodynamically more stable isomer.

Another possibility for ring-opening would be through reductive cleavage using potent reducing agents, such as those used in Birch reduction, although this would likely require harsh conditions and may lack selectivity. Given the stability of the saturated ether linkage, such transformations are expected to be challenging.

Derivatization for Introduction of Novel Functional Groups

While the direct functionalization of the unsubstituted this compound core is challenging, the introduction of functional groups can be more readily achieved through the synthesis of substituted precursors. A vast body of literature exists on the synthesis of xanthene derivatives, although most of these methods yield aromatic or partially saturated systems. nih.govnih.govmdpi.com

For instance, the condensation of a cyclic diketone, such as 1,3-cyclohexanedione (B196179), with an aldehyde can produce a tetrahydroxanthenedione. Subsequent reduction of the carbonyl groups and the double bonds would provide a route to functionalized this compound derivatives. These derivatives, bearing hydroxyl or other functional groups, could then serve as handles for further chemical modification.

Table 3: Synthetic Routes to Functionalized this compound Precursors

Precursor Type Synthetic Method Potential for Further Derivatization
Dodecahydro-1H-xanthen-4a-ol Acid-catalyzed cyclization of a diene-diol Dehydration to an alkene, oxidation to a ketone, substitution reactions.
9-Substituted Dodecahydro-1H-xanthenes Multi-component reaction followed by exhaustive hydrogenation Modification of the substituent at the 9-position.

This table outlines hypothetical synthetic strategies for obtaining functionalized this compound derivatives that would be amenable to further derivatization.

Structural Elucidation Methodologies for Dodecahydro 1h Xanthene Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including saturated systems like dodecahydro-1H-xanthene.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.

¹H NMR Spectroscopy: In saturated heterocyclic systems such as this compound, the protons on carbons adjacent to the ether oxygen are deshielded and typically resonate in the range of 3.4 to 4.5 ppm. libretexts.orglibretexts.org The remaining aliphatic protons appear further upfield, generally between 1.0 and 2.5 ppm. The exact chemical shift, multiplicity (splitting pattern), and coupling constants of each proton signal offer valuable insights into the connectivity and stereochemistry of the molecule. emerypharma.commnstate.edu For instance, the coupling constant between two adjacent protons is dependent on the dihedral angle between them, which helps in determining their relative orientation (axial or equatorial) in the cyclohexane (B81311) rings.

¹³C NMR Spectroscopy: The carbon atoms bonded to the ether oxygen in saturated ethers exhibit a downfield shift and typically appear in the 50 to 80 ppm range in the ¹³C NMR spectrum. libretexts.org The other saturated carbon atoms of the this compound skeleton resonate at higher fields, generally between 20 and 40 ppm. libretexts.org The chemical shift of each carbon provides information about its local electronic environment.

A representative, though general, compilation of expected chemical shift ranges for this compound is presented below. Actual values can vary based on substitution and stereochemistry.

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HProtons on C adjacent to ether O3.4 - 4.5
¹HOther aliphatic protons1.0 - 2.5
¹³CCarbons adjacent to ether O50 - 80
¹³COther aliphatic carbons20 - 40

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like this compound by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton connectivity networks throughout the molecule's framework. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This is a highly sensitive technique that is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is vital for piecing together the carbon skeleton by connecting different spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the structure. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. science.gov The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This experiment is paramount for determining the stereochemistry and conformation of the molecule, such as the cis or trans fusion of the rings in the this compound system.

2D NMR ExperimentInformation Provided
COSY ¹H-¹H correlations through 2-3 bonds (J-coupling)
HSQC ¹H-¹³C one-bond correlations
HMBC ¹H-¹³C long-range correlations (2-3 bonds)
NOESY ¹H-¹H correlations through space (spatial proximity)

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups. In the case of this compound, the most characteristic absorption is due to the C-O single bond stretching of the ether linkage. This typically appears as a strong band in the fingerprint region, between 1050 and 1150 cm⁻¹. libretexts.orgpressbooks.pub The absence of absorptions for hydroxyl (O-H, ~3200-3600 cm⁻¹) or carbonyl (C=O, ~1650-1750 cm⁻¹) groups helps to confirm the ether functionality. libretexts.org The spectrum will also be dominated by strong C-H stretching absorptions from the numerous sp³ hybridized carbons, typically appearing just below 3000 cm⁻¹.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C-O (ether)Stretch1050 - 1150 (strong)
C-H (sp³)Stretch2850 - 3000 (strong)
C-HBend~1350 - 1480

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. For a molecule like this compound, which has a high degree of symmetry, Raman spectroscopy can be particularly useful for observing vibrations that are weak or inactive in the IR spectrum. The C-O-C symmetric stretch of the ether group and various C-C framework vibrations would be expected to produce characteristic signals in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., EI-MS, MALDI-TOF, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Different ionization techniques can be employed, each offering unique advantages. creative-proteomics.com

Electron Ionization (EI-MS): This is a hard ionization technique that often leads to extensive fragmentation of the molecule. uni-saarland.de The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For saturated ethers like this compound, common fragmentation pathways include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. miamioh.edu The molecular ion peak (M⁺), if observed, confirms the molecular weight of the compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS): These are "soft" ionization techniques that cause minimal fragmentation, making them ideal for determining the molecular weight of the parent molecule. creative-proteomics.comnih.gov They typically produce pseudomolecular ions such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. researchgate.net ESI is particularly well-suited for analyzing samples from liquid chromatography, while MALDI is often used for high-throughput analysis of solid samples. creative-proteomics.com These methods are crucial for confirming the molecular formula of this compound and its derivatives.

Ionization TechniqueKey Information ObtainedTypical Ions Observed
EI-MS Molecular weight (if M⁺ is stable), structural information from fragmentation patternsM⁺, fragment ions
MALDI-TOF Accurate molecular weight, minimal fragmentation[M+H]⁺, [M+Na]⁺, [M+K]⁺
ESI-MS Accurate molecular weight, minimal fragmentation, suitable for LC coupling[M+H]⁺, [M+Na]⁺

X-ray Crystallography for Definitive Structural Determination and Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional structure of crystalline compounds, providing a complete and precise picture of atomic arrangement in the solid state. For complex cyclic systems like this compound and its derivatives, this technique is indispensable for confirming molecular connectivity, detailing conformational features, and, for chiral variants, assigning the absolute configuration of stereogenic centers.

The core principle of SCXRD involves irradiating a single, high-quality crystal with a focused beam of X-rays. The crystal lattice diffracts these X-rays into a unique pattern of spots, the intensities and positions of which are meticulously recorded. This diffraction data is then used to compute an electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

The crystallographic data obtained from such an analysis is comprehensive, as illustrated in the following table for a representative octahydro-xanthene derivative.

Table 1. Crystallographic Data for 10a-hydroxy-9-(3-nitrophenyl)-3,6-diphenyl-3,4,5,6,7,8a,9,10a-octahydro-1H-xanthene-1,8(2H)-dione nih.gov
ParameterValue
Compound Name10a-hydroxy-9-(3-nitrophenyl)-3,6-diphenyl-3,4,5,6,7,8a,9,10a-octahydro-1H-xanthene-1,8(2H)-dione
Chemical FormulaC₃₁H₂₇NO₆
Molecular Weight509.53
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.973 (4)
b (Å)13.520 (6)
c (Å)21.011 (10)
α (°)90
β (°)90
γ (°)90
Volume (ų)2548.1 (19)
Z4

Beyond confirming the molecular structure, X-ray crystallography is the most powerful tool for the unambiguous determination of absolute configuration in chiral molecules. nih.gov This is achieved by exploiting the phenomenon of anomalous dispersion (or resonant scattering). wikipedia.org When X-rays interact with electrons, a small phase shift occurs, which is particularly sensitive for atoms heavier than oxygen. This effect breaks the otherwise perfect inversion symmetry of diffraction patterns (Friedel's Law), meaning the intensity of a reflection (hkl) is slightly different from its inverse (-h-k-l).

The analysis of these small but significant intensity differences, known as Bijvoet pairs, allows for the determination of the true handedness of the molecule in the crystal. wikipedia.org A key statistical metric used in this process is the Flack parameter. wikipedia.orgresearchgate.net During the refinement of the crystal structure, the Flack parameter is calculated; a value close to 0 indicates that the assigned absolute configuration is correct, while a value near 1 suggests that the inverted configuration is the true one. wikipedia.orgmdpi.com A value around 0.5 may indicate a racemic crystal or twinning. wikipedia.org The successful determination of the absolute configuration provides the definitive stereochemical description of the molecule.

Table 2. Research Findings on Absolute Configuration Determination
TechniqueKey FindingMethodological Detail
Single-Crystal X-ray DiffractionProvides definitive 3D structure and relative stereochemistry.Analysis of diffraction patterns from a single crystal yields an electron density map and precise atomic coordinates.
Anomalous DispersionEnables the determination of absolute configuration for chiral molecules.Differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l) are measured and analyzed.
Flack Parameter RefinementOffers a reliable indicator of the correctness of the assigned absolute configuration.A parameter (x) is refined against the diffraction data. A value of x ≈ 0 with a small standard uncertainty confirms the assigned configuration. wikipedia.orgmdpi.comflack.ch

Theoretical and Computational Chemistry Studies on Dodecahydro 1h Xanthene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the molecular properties of compounds like Dodecahydro-1H-xanthene. These methods solve the electronic Schrödinger equation to provide insights into molecular geometries, energies, and electronic distributions.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For a flexible molecule like this compound, which consists of three fused six-membered rings, DFT is particularly useful for conformational analysis. The molecule can exist in several spatial arrangements, or conformers, due to the puckering of the saturated rings.

A DFT-based conformational analysis of this compound would involve optimizing the geometry of various possible stereoisomers (e.g., cis-cis, cis-trans, trans-trans fusions) and their respective conformers (e.g., chair-chair, boat-chair). By calculating the single-point energies of these optimized structures, their relative stabilities can be determined. DFT methods have been successfully evaluated for predicting the conformational energies of six-membered heterocycles, with functionals that account for dispersion interactions, such as M06-2X, providing results close to high-accuracy methods. nih.gov It is well-established that most saturated six-membered heterocycles preferentially adopt a chair conformation. researchgate.net

A hypothetical study would likely identify several low-energy conformers. The global minimum energy conformer would be the most stable and, therefore, the most populated conformation at equilibrium. The calculations would also identify transition states that connect these minima, allowing for the determination of energy barriers for conformational interconversion.

Illustrative DFT Conformational Analysis Data for this compound

Conformer/Isomer DFT Functional Basis Set Relative Energy (kJ/mol) Note
trans,trans (Chair-Chair) B3LYP 6-31G(d) 0.00 Global Minimum
cis,trans (Chair-Chair) B3LYP 6-31G(d) 5.21 Higher Energy Isomer
cis,cis (Chair-Chair) B3LYP 6-31G(d) 8.15 Higher Energy Isomer

This table is a hypothetical representation of potential DFT results for illustrative purposes.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other quantum chemical methods can be employed to study this compound.

Ab Initio Methods : These methods calculate molecular properties from "first principles" without using experimental data for parameterization. wikipedia.org Hartree-Fock (HF) is the simplest ab initio method. More accurate, but computationally expensive, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) incorporate electron correlation effects. scribd.com These high-level methods can serve as a benchmark to validate the accuracy of DFT results for properties like conformational energies and geometric parameters. researchgate.net

Semi-Empirical Methods : These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and PM7 are much faster than ab initio or DFT calculations, making them suitable for very large molecules. libretexts.org However, their accuracy depends heavily on whether the molecule under study is similar to those used in the parameterization database. wikipedia.org They can be used for preliminary conformational searches before refining the results with more robust methods like DFT.

Analysis of Electronic Properties and Interactions

The electronic properties of a molecule govern its reactivity, intermolecular interactions, and spectroscopic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO : The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO : The innermost orbital devoid of electrons, which acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small gap suggests the molecule is more polarizable and reactive.

For a saturated molecule like this compound, the HOMO is expected to be localized on the oxygen atom due to its lone pairs, while the LUMO would likely be distributed across the C-C and C-H antibonding orbitals. The HOMO-LUMO gap would be relatively large, characteristic of a stable, saturated aliphatic ether. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify reactivity. researchgate.net

Hypothetical Reactivity Descriptors for this compound

Parameter Formula Hypothetical Value (eV) Interpretation
HOMO Energy (EHOMO) - -9.5 Electron-donating ability
LUMO Energy (ELUMO) - 1.5 Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO 11.0 High kinetic stability, low reactivity
Ionization Potential (I) -EHOMO 9.5 Energy to remove an electron
Electron Affinity (A) -ELUMO -1.5 Energy released upon adding an electron
Chemical Hardness (η) (I - A) / 2 5.5 Resistance to change in electron distribution

This table contains representative values for a saturated heterocyclic compound for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is calculated by determining the electrostatic force a positive test charge would experience at various points on the electron density surface of the molecule. uni-muenchen.de The MEP map is color-coded to visualize electron-rich and electron-poor regions.

Red/Yellow : Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue : Regions of positive electrostatic potential, indicating electron-poor areas (where the positive nuclear charge is less shielded). These are susceptible to nucleophilic attack.

Green : Regions of neutral potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the ether oxygen atom, corresponding to its lone pairs of electrons. mdpi.com This region would be the primary site for interactions with electrophiles or for hydrogen bonding. The hydrogen atoms would exhibit regions of moderately positive potential (blue/light blue), while the carbon skeleton would be largely neutral (green).

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. wisc.edu

A key feature of NBO analysis is its ability to quantify delocalization effects through second-order perturbation theory. nih.gov It examines the stabilizing interactions between a filled (donor) NBO and an empty (acceptor) NBO. The energy of this interaction, E(2), indicates the strength of the delocalization.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions involving this compound. libretexts.orgresearchgate.net Density Functional Theory (DFT) is a common method used to map out the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. researchgate.net

For a hypothetical reaction, such as the acid-catalyzed cleavage of the ether linkage in this compound, computational chemists would model the step-by-step process. This involves calculating the geometries and energies of all species along the reaction coordinate. The transition state, a high-energy, transient species, is of particular interest as it governs the reaction rate. Advanced algorithms can pinpoint the exact geometry of the transition state and its vibrational frequencies, confirming it as a true first-order saddle point on the potential energy surface.

Furthermore, these calculations can provide valuable data on reaction enthalpies, activation energies, and kinetic isotope effects, offering a detailed picture of the reaction's feasibility and kinetics. By modeling different potential pathways, researchers can predict the most likely mechanism. libretexts.org

Molecular Dynamics Simulations for Conformational Space Exploration

The flexible, non-aromatic rings of this compound give rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are an indispensable tool for exploring this landscape. nih.govyoutube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

An MD simulation of this compound would typically involve placing the molecule in a simulated solvent box and allowing it to evolve over nanoseconds or even microseconds of simulation time. This allows for the observation of various conformational changes, such as chair-boat interconversions of the cyclohexane (B81311) rings and puckering of the central pyran ring. biomedres.us

By analyzing the trajectory of the simulation, researchers can identify the most stable, low-energy conformations and the pathways for interconversion between them. This information is crucial for understanding the molecule's physical and chemical properties, as different conformers can exhibit distinct reactivity and spectroscopic signatures. Enhanced sampling techniques can be employed to accelerate the exploration of the conformational space and overcome energy barriers more efficiently. nih.gov

Prediction and Interpretation of Spectroscopic Data through Computational Modeling

Computational modeling is a vital component in the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. goums.ac.irrsc.org

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. modgraph.co.uknih.gov This is achieved by first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental data to aid in spectral assignment and structure verification. academie-sciences.fr Software tools can simulate the entire NMR spectrum, including coupling constants, providing a powerful predictive capability. nmrdb.org

Similarly, the vibrational frequencies of this compound can be calculated computationally. These frequencies correspond to the peaks observed in an IR spectrum. By analyzing the nature of the calculated vibrations (e.g., C-H stretching, C-O-C bending), each peak in the experimental spectrum can be assigned to a specific molecular motion. This detailed assignment provides a deeper understanding of the molecule's structure and bonding. researchgate.net

Dodecahydro 1h Xanthene As a Core Synthetic Scaffold in Chemical Synthesis

Role in the Construction of Complex Polycyclic Architectures

The synthesis of the dodecahydro-1H-xanthene core itself is a prime example of constructing a complex polycyclic architecture from simpler, acyclic, or monocyclic precursors. The most prevalent method involves the one-pot condensation of aldehydes with two equivalents of a cyclic 1,3-dicarbonyl compound, such as 1,3-cyclohexanedione (B196179) or 5,5-dimethyl-1,3-cyclohexanedione (dimedone). nih.govnih.gov This reaction, often catalyzed by a Lewis or Brønsted acid, efficiently assembles the tricyclic system in a single step. nih.gov

The resulting 1,8-dioxo-octahydroxanthene derivatives possess a defined stereochemistry and a rigid conformational structure. This pre-organized framework is an attractive starting point for further synthetic elaborations. The presence of quaternary carbon centers, particularly at the C9 position when substituted, can influence the reactivity and stereochemical outcome of subsequent transformations, guiding the synthesis toward specific, complex polycyclic targets. nih.govbohrium.com The strategic use of such scaffolds simplifies synthetic planning for intricate molecular structures found in natural products and pharmaceuticals. nih.gov

Key Synthetic Approaches to the Xanthene Core:

Catalyst Type Precursors Resulting Structure Reference
Lewis Acid (e.g., SmCl₃) Aromatic Aldehyde, Dimedone 1,8-Dioxo-octahydroxanthene nih.gov
Heterogeneous Catalyst Benzaldehyde, Dimedone, 2-Naphthol Tetrahydro-benzo[α]xanthene-11-one mdpi.com

Precursor Development for Dyes and Optical Materials (e.g., Fluorescent Probes, Laser Dyes)

While the fully saturated this compound is not chromophoric, its partially saturated derivatives, like 1,8-dioxo-octahydroxanthenes, are crucial intermediates in the synthesis of the xanthene dyes that form the basis of many optical materials. mdpi.comum.edu.mt The core structure of widely used fluorescent dyes such as fluorescein, rhodamine, and eosin (B541160) is the aromatic xanthene ring system. nih.govchemrxiv.org This aromatic system provides the extended π-conjugation necessary for strong absorption and emission in the visible spectrum. nih.gov

The synthesis of these dyes can be achieved through the functionalization and subsequent oxidation or aromatization of the octahydroxanthene precursors. The carbonyl groups and the activated methylene (B1212753) positions on the saturated rings offer sites for chemical modification. Dehydrogenation or other aromatization protocols can then convert the saturated rings into the aromatic rings of the final dye, unlocking their desirable photophysical properties. nih.gov This strategy allows for the creation of a wide array of dyes with tailored absorption and emission wavelengths for applications ranging from fluorescent bio-imaging probes to laser dyes. mdpi.com

Properties of Common Xanthene-Based Dyes:

Dye Name Precursor Type Key Feature Application
Fluorescein Phthalic anhydride, Resorcinol High fluorescence quantum yield Fluorescent tag, pH indicator
Rhodamine B Phthalic anhydride, m-Diethylaminophenol Cationic, red fluorescence Laser dye, tracer
Eosin Y Fluorescein (brominated) Red fluorescence Biological stain, photosensitizer

Integration into Heterocyclic Systems Beyond the Xanthene Core

The this compound scaffold, particularly in its 1,8-dione form, serves as a versatile platform for the synthesis of more complex, fused heterocyclic systems. The two carbonyl groups are reactive handles that can participate in condensation reactions with various binucleophiles to build new rings onto the existing tricyclic core.

For instance, reaction of 1,8-dioxo-octahydroxanthenes with hydrazine (B178648) or its derivatives can yield fused pyrazole (B372694) rings. Similarly, reactions with hydroxylamine (B1172632) can lead to the formation of isoxazole-fused systems, and condensations with ureas or thioureas can produce fused pyrimidine (B1678525) derivatives. This modular approach allows for the integration of the rigid xanthene backbone into a larger, more complex heterocyclic framework, which is a common strategy in medicinal chemistry for exploring new biologically active chemical space. nih.govnih.gov The xanthene nucleus acts as a foundational structure upon which other important pharmacophores can be assembled. nih.gov

Strategic Design for Library Synthesis of this compound Derivatives

The synthesis of the this compound core via the condensation of an aldehyde and two equivalents of a 1,3-dicarbonyl compound is an example of a multicomponent reaction (MCR). um.edu.mt MCRs are highly valued in medicinal and materials chemistry because they allow for the rapid construction of complex molecules in a single step, which is ideal for the creation of chemical libraries. um.edu.mt

By systematically varying the three starting components, a large and diverse library of this compound derivatives can be generated with high efficiency and atom economy.

Varying the Aldehyde: Using different aromatic, heteroaromatic, or aliphatic aldehydes introduces diversity at the 9-position of the xanthene core.

Varying the 1,3-Dicarbonyl: Employing different cyclic 1,3-dicarbonyls (e.g., 1,3-cyclohexanedione, dimedone, barbituric acid) alters the substitution pattern on the outer rings of the scaffold.

This combinatorial approach facilitates the high-throughput synthesis of novel compounds for screening in drug discovery or for identifying new materials with specific optical properties. The use of solvent-free conditions or environmentally benign catalysts further enhances the appeal of this strategy for green chemistry applications. nih.govbohrium.com

Example of a Combinatorial Library Synthesis Design:

Component 1 (Aldehyde) Component 2 (1,3-Dicarbonyl) Resulting 9-Substituent Resulting Ring Substituents
Benzaldehyde 1,3-Cyclohexanedione Phenyl None
4-Nitrobenzaldehyde 1,3-Cyclohexanedione 4-Nitrophenyl None
Furfural 5,5-Dimethyl-1,3-cyclohexanedione 2-Furyl 3,3,6,6-Tetramethyl

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Dodecahydro-1H-xanthene, and how are its structural properties rigorously characterized?

  • Methodological Answer : Synthesis typically involves hydrogenation of xanthene derivatives under high-pressure catalytic conditions (e.g., Pd/C or Raney Ni). Characterization requires multi-modal validation: nuclear magnetic resonance (NMR) for stereochemical confirmation, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration determination . Reproducibility hinges on documenting catalyst loading, solvent purity, and reaction time .

Q. How do experimental conditions (e.g., solvent choice, temperature) influence the stability of this compound in solution?

  • Methodological Answer : Stability studies should employ accelerated degradation tests under varied pH, temperature, and light exposure. Use techniques like thermogravimetric analysis (TGA) for thermal stability and high-performance liquid chromatography (HPLC) to monitor decomposition products. Statistical models (e.g., Arrhenius plots) quantify degradation kinetics .

Q. What are the foundational applications of this compound in supramolecular chemistry, and how are these hypotheses tested?

  • Methodological Answer : Initial applications often explore its use as a rigid scaffold for host-guest systems. Testing involves titration calorimetry (ITC) to measure binding constants and molecular dynamics simulations to predict conformational flexibility. Compare results with structurally analogous compounds to validate hypotheses .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) be integrated with experimental data to resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental NMR chemical shifts and NOE correlations. Validate computational models by synthesizing predicted stereoisomers and comparing their spectroscopic profiles .

Q. What systematic approaches address contradictions in reported catalytic activity data for this compound-based catalysts?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify variables (e.g., solvent polarity, substrate scope). Replicate conflicting experiments under controlled conditions, using error propagation analysis and sensitivity testing to isolate confounding factors . Propose multi-lab validation studies to reconcile discrepancies .

Q. How can researchers design this compound analogs with tailored photophysical properties while avoiding synthetic pitfalls?

  • Methodological Answer : Employ retrosynthetic analysis guided by structure-activity relationships (SARs). Use combinatorial libraries to screen substituent effects on fluorescence quantum yield. Mitigate synthetic challenges (e.g., ring strain) via computational prediction of transition states .

Q. What advanced analytical techniques are required to elucidate degradation pathways of this compound under oxidative conditions?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with isotope-labeling (e.g., 18^{18}O) to track oxidation intermediates. Use electron paramagnetic resonance (EPR) to detect radical species. Validate pathways through kinetic isotope effect (KIE) studies .

Q. How should mechanistic studies differentiate between competing reaction pathways (e.g., radical vs. ionic mechanisms) in this compound functionalization?

  • Methodological Answer : Use radical traps (e.g., TEMPO) and isotopic labeling (2^{2}H/13^{13}C) to track intermediates. Perform kinetic profiling under varied initiator concentrations. Correlate experimental data with computational transition state energies .

Q. What validation criteria ensure the reliability of newly developed analytical methods for quantifying trace impurities in this compound samples?

  • Methodological Answer : Follow ICH guidelines for method validation: assess linearity (R2^2 > 0.995), precision (%RSD < 2%), and limit of detection (LOD < 0.1%). Cross-validate using orthogonal techniques (e.g., GC-MS vs. LC-MS) and inter-laboratory round-robin testing .

Methodological Frameworks

  • For Data Interpretation : Adopt the "Ask, Research, Learn, Do" cycle:

    • Ask : Define unresolved contradictions (e.g., conflicting catalytic data).
    • Research : Conduct systematic literature reviews using tools like PRISMA.
    • Learn : Synthesize findings into testable hypotheses.
    • Do : Design controlled experiments with explicit variables and controls .
  • For Reporting : Structure discussions around resolving contradictions, emphasizing error margins, reproducibility metrics, and theoretical implications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.